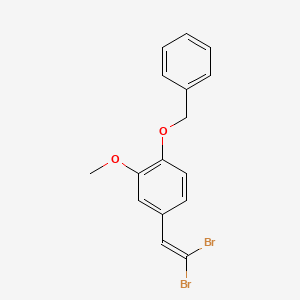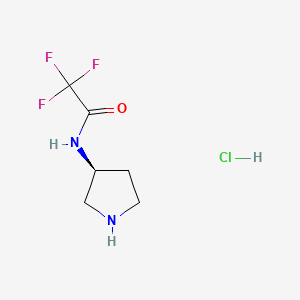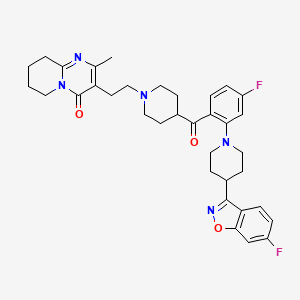
2-Naphthylamine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine-13C6 is a compound with the empirical formula 13C6C10H13N . It is a variant of 2-Naphthylamine where six of the carbon atoms are the isotope Carbon-13 .
Chemical Reactions Analysis
2-Naphthylamine, a related compound, is known to undergo various chemical reactions. For instance, it can be converted to a naphthylamine in the presence of ammonia and sodium bisulfite, a process widely used in the synthesis of dye precursors aminonaphthalenesulfonic acids . It’s also known to cause genetic damage in various test systems, including mutations in bacteria, yeast, insects, plants, cultured human and other mammalian cells, and experimental animals exposed in vivo .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . 2-Naphthylamine, a related compound, is a colorless solid that takes on a reddish color in air due to oxidation. It is soluble in hot water, alcohol, ether, and many organic solvents .Wirkmechanismus
The mechanism by which 2-Naphthylamine causes cancer is thought to require its metabolism to a reactive form. When aryl-amines, such as 2-Naphthylamine, are metabolized, they are either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1329834-19-6 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
149.143 |
IUPAC-Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI-Schlüssel |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Synonyme |
2-Aminonaphthalene-13C6; β-Naphthylamine-13C6; 2-Naphthalenamine-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)






